N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide
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Overview
Description
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is a chemical compound with the molecular formula C20H17FN2O4SThe compound features a phenyl ring substituted with a fluorophenylsulfamoyl group and a phenoxyacetamide moiety, which contribute to its distinct chemical behavior .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide typically involves a multi-step process. One common method includes the reaction of 4-fluoroaniline with sulfonyl chloride to form 4-fluorophenylsulfonamide. This intermediate is then reacted with 4-aminophenol to yield N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}amine. Finally, this amine is coupled with phenoxyacetyl chloride under basic conditions to produce the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenyl compounds .
Scientific Research Applications
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-N2-[(4-fluorophenyl)sulfonyl]-N2-phenylglycinamide: This compound shares a similar sulfonamide structure but with additional functional groups.
4-[(4-fluorophenyl)sulfamoyl]phenylboronic acid: Another related compound with a boronic acid group, used in different applications.
Uniqueness
N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17FN2O4S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-6-8-17(9-7-15)23-28(25,26)19-12-10-16(11-13-19)22-20(24)14-27-18-4-2-1-3-5-18/h1-13,23H,14H2,(H,22,24) |
InChI Key |
UZSVXFUNWHPXDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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